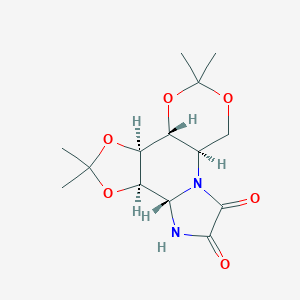

Kifunensine diacétonide

Vue d'ensemble

Description

Kifunensine diacetonide is a chemical derivative of kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I, produced by the actinomycete Kitasatosporia kifunense. Kifunensine has been extensively studied for its unique ability to inhibit mannosidase I, an enzyme involved in the modification of N-linked oligosaccharides in glycoproteins. This inhibition leads to the accumulation of high-mannose glycans, which has significant implications in the study of glycoprotein processing and the development of glycoprotein-based therapeutics (Elbein, Tropea, Mitchell, & Kaushal, 1990).

Synthesis Analysis

The synthesis of kifunensine involves several key steps, starting from D-mannosamine and proceeding through a double cyclization process to form the unique cyclic oxamide derivative characteristic of kifunensine. This synthesis process has been enantiospecifically achieved, confirming the absolute stereochemistry of natural kifunensine as the D-form (Kayakiri, Kasahara, Nakamura, Oku, & Hashimoto, 1991). Further modifications and analogues of kifunensine have been synthesized to explore its inhibitory potential and applications in various biological contexts.

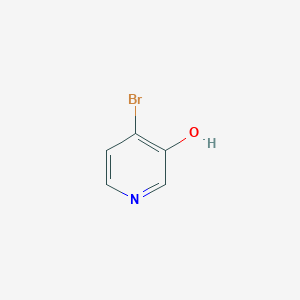

Molecular Structure Analysis

Kifunensine's molecular structure is distinguished by its novel 4,5-dioxoimidazolidine ring within a bicyclic framework, making it a representative of a new class of 1,5-iminopyranoses. The unique structure of kifunensine is crucial for its potent immunomodulating activity and its ability to act as a selective inhibitor of mannosidase I (Kayakiri, Takase, Sibata, Hashimoto, Tada, & Koda, 1989).

Applications De Recherche Scientifique

Amélioration de l'efficacité des anticorps monoclonaux

Le kifunensine diacétonide a été utilisé pour améliorer l'efficacité des anticorps monoclonaux tels que le rituximab. En inhibant la mannosidase I, le kifunensine permet une ingénierie des glycanes in vivo, ce qui se traduit par une forme afucosylée de l'anticorps. Cette modification a été démontrée pour augmenter significativement la cytotoxicité cellulaire dépendante des anticorps (ADCC), améliorant ainsi le potentiel thérapeutique contre les cellules cancéreuses .

Cohérence du profil de glycosylation dans les produits biologiques

Le composé est efficace pour obtenir un profil de N-glycosylation cohérent dans les produits biologiques. Ceci est crucial pour les propriétés pharmacocinétiques de diverses protéines thérapeutiques, y compris les facteurs sanguins et les enzymes lysosomales. La capacité du kifunensine à produire exclusivement des glycoformes oligomannosées en fait un outil précieux dans la fabrication biopharmaceutique .

Immunomodulation

Dans le domaine de l'immunologie, le this compound sert d'immunomodulateur. Il a été cité dans des études explorant la convergence d'épitopes des lignées d'anticorps IgA et IgG neutralisant largement le VIH-1, indiquant son rôle dans la modulation des réponses immunitaires .

Migration cellulaire et réparation tissulaire

La recherche a démontré que le kifunensine peut promouvoir la migration des cellules souches mésenchymateuses (CSM) dérivées de la moelle osseuse vers les sites de blessure, tels que les fractures osseuses. Ceci est attribué aux N-glycanes à haute teneur en mannose qui réduisent la surface de contact des cellules avec les substrats, facilitant le mouvement cellulaire et potentiellement aidant les processus de réparation tissulaire .

Contrôle de la qualité du repliement des protéines

Le kifunensine a été impliqué dans le sauvetage des mutations de la sarcoglycane en inhibant les mécanismes de contrôle de la qualité du réticulum endoplasmique. Ceci conduit à des modifications structurelles minimales des protéines, ce qui est important pour des affections comme la dystrophie musculaire où le bon repliement des protéines est essentiel .

Production pharmaceutique à base de plantes

Le composé a été appliqué à la plateforme d'expression transitoire de Nicotiana benthamiana pour la production de produits pharmaceutiques à base de plantes. Le kifunensine permet une ingénierie des glycanes simple en cours de processus sans avoir besoin d'hôtes transgéniques, ce qui en fait un acteur clé dans la production rentable et évolutive de protéines thérapeutiques .

Mécanisme D'action

Target of Action

Kifunensine diacetonide primarily targets the following enzymes :

Biochemical Pathways

The primary biochemical pathway affected by Kifunensine diacetonide is the N-glycosylation pathway . By inhibiting mannosidase I, Kifunensine diacetonide prevents the normal processing of N-linked glycans in the ER, leading to the production of glycoproteins with high mannose-type oligosaccharides . These high mannose-type glycoproteins can have different properties and functions compared to their fully processed counterparts.

Pharmacokinetics

It is known that kifunensine diacetonide is a neutral molecule, which allows it to permeate inside cells . Once inside a cell, it can exert its inhibitory effects on mannosidase I .

Safety and Hazards

Orientations Futures

Kifunensine has shown potential for treatment of sarcoglycanopathies and lysosomal storage disorders . The hydrophobic acylated derivatives of kifunensine can help overcome the mass-transfer limitations of the parent compound, and they may have applications for the treatment of ERAD-related diseases or prove to be more cost-effective alternatives for the generation and production of high-mannose N-glycan bearing glycoproteins .

Analyse Biochimique

Biochemical Properties

Kifunensine diacetonide, like its parent compound Kifunensine, plays a significant role in biochemical reactions. It interacts with the mannosidase I enzyme, preventing it from trimming mannose residues from precursor glycoproteins . This interaction is crucial in the production of high mannose glycoproteins .

Cellular Effects

The effects of Kifunensine diacetonide on cells are primarily related to its inhibition of the mannosidase I enzyme. This inhibition alters the glycosylation of proteins within the cell, affecting various cellular processes . For instance, Kifunensine treatment increased the surface expression of high mannose glycoproteins in B cells .

Molecular Mechanism

Kifunensine diacetonide exerts its effects at the molecular level by inhibiting the mannosidase I enzyme. This inhibition prevents the enzyme from trimming mannose residues from precursor glycoproteins, leading to the production of high mannose glycoproteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kifunensine diacetonide can change over time. For example, it has been observed that Kifunensine treatment increased the surface expression of high mannose glycoproteins in B cells over a period of 48 hours .

Metabolic Pathways

Kifunensine diacetonide is involved in the metabolic pathway of glycosylation, specifically the process of trimming mannose residues from precursor glycoproteins .

Subcellular Localization

The subcellular localization of Kifunensine diacetonide is likely to be within the endoplasmic reticulum, where the mannosidase I enzyme is located . Its activity within the cell is primarily related to its inhibition of this enzyme .

Propriétés

IUPAC Name |

(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXURXVDRNXPIM-ZJDVBMNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469302 | |

| Record name | Kifunensine diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134234-43-8 | |

| Record name | (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134234-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kifunensine diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

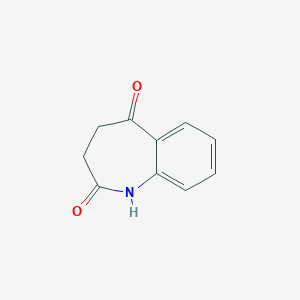

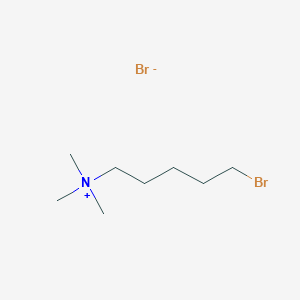

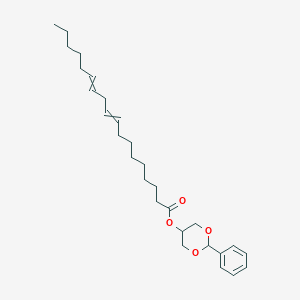

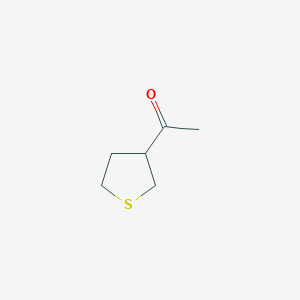

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

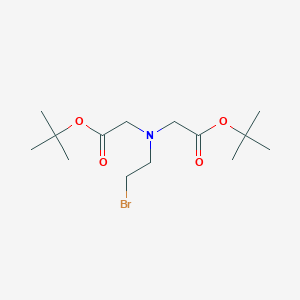

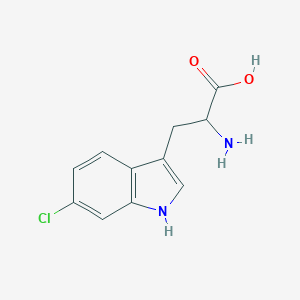

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B17659.png)